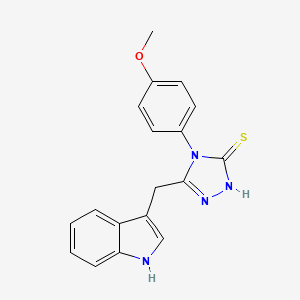

5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol

Description

5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol is a heterocyclic compound combining indole and triazole moieties, both of which are associated with diverse biological activities. Its synthesis typically involves multi-step reactions, including hydrazinolysis, nucleophilic substitution, and cyclization, as demonstrated in studies optimizing its preparation . This compound has been investigated for applications in medicinal chemistry, particularly through in silico molecular docking studies targeting enzymes such as cyclooxygenase-2 (COX-2) and lanosterol 14-α-demethylase .

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-ylmethyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c1-23-14-8-6-13(7-9-14)22-17(20-21-18(22)24)10-12-11-19-16-5-3-2-4-15(12)16/h2-9,11,19H,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVVWOXBPQMCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Indole-3-carbaldehyde: Indole is reacted with an appropriate aldehyde to form indole-3-carbaldehyde.

Synthesis of 4-(4-Methoxyphenyl)-1,2,4-triazole: This involves the cyclization of a hydrazine derivative with a methoxy-substituted benzaldehyde.

Coupling Reaction: The indole-3-carbaldehyde is then coupled with the triazole derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol (-SH) group exhibits strong nucleophilic character, participating in alkylation and acylation reactions:

For example, treatment with methyl iodide in the presence of potassium carbonate yields the S-methylated analog, enhancing lipophilicity for biological studies . Acylation with benzoyl chloride forms stable thioesters, which are intermediates for further functionalization .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids under controlled conditions:

Oxidation with hydrogen peroxide is reversible and useful for protecting the thiol group during synthetic steps . Stronger oxidants like KMnO₄ irreversibly convert the thiol to sulfonic acid, altering electronic properties.

Cyclization and Heterocycle Formation

The triazole ring facilitates cyclization reactions, forming fused heterocycles:

-

With Aldehydes : Condensation with arylaldehydes under acidic conditions yields Schiff bases, which cyclize to form imidazotriazole derivatives .

-

With Isothiocyanates : Reaction with aryl isothiocyanates produces thiosemicarbazide intermediates, which cyclize to 1,3,4-thiadiazoles under basic conditions (Scheme 3 in ).

Electrophilic Aromatic Substitution

The electron-rich indole and methoxyphenyl groups undergo electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the indole’s C-5 position .

-

Sulfonation : SO₃/H₂SO₄ modifies the methoxyphenyl ring, enhancing polarity.

These reactions diversify the compound’s electronic profile, impacting binding interactions in pharmacological contexts .

Metal Coordination

The triazole-thiol moiety acts as a polydentate ligand, forming complexes with transition metals:

| Metal Ion | Ligand Sites | Complex Type | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Triazole N, thiol S | Square-planar | Antimicrobial agents | |

| Fe(III) | Triazole N, indole N | Octahedral | Catalytic oxidation studies |

Copper complexes exhibit enhanced antifungal activity against Candida albicans (MIC: 0.25 μg/mL) .

Microwave-Assisted Functionalization

Modern synthetic approaches employ microwave irradiation to accelerate reactions:

-

Coupling with Quinolones : Microwave-mediated coupling with ciprofloxacin derivatives generates hybrid antibiotics with MRSA activity (MIC: 0.43–3.11 μM) .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole-linked pharmacophores .

Mechanistic Insights

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of indole derivatives with 4-methoxyphenyl groups and triazole moieties. The structural integrity and purity of the synthesized compound are confirmed using techniques such as NMR spectroscopy and X-ray crystallography. The molecular formula is with a molecular weight of approximately 349.417 g/mol.

Antimicrobial Properties

Research has shown that 5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol exhibits notable antimicrobial activity against various bacterial strains. In a study evaluating its antibacterial efficacy, the compound demonstrated significant inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, indicating its potential as an antibacterial agent .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | S. aureus | 20 | 15 |

| E. coli | 18 | 20 |

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies suggest that it inhibits the growth of fungal strains such as Candida albicans. The presence of the triazole ring is believed to contribute to its antifungal properties by interfering with fungal sterol biosynthesis .

Cancer Research

Recent studies have begun exploring the potential anticancer properties of this compound. Preliminary results indicate that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

- A study published in Molecules highlighted its synthesis and subsequent biological evaluation, confirming its potential as an antibacterial agent against Gram-positive bacteria .

- Another research article focused on the optimization of the compound's structure to enhance its biological activity through systematic modifications of substituents on the indole and phenyl rings .

Mechanism of Action

The mechanism of action of 5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The thiol group can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Indole vs. Pyrrole: The indole moiety in the target compound demonstrates stronger interactions with COX-2 and lanosterol 14-α-demethylase compared to pyrrole-containing analogues (e.g., 5-(pyrrol-2-yl) derivatives), likely due to indole’s planar structure and hydrogen-bonding capacity .

- Methoxy vs. Chloro Substituents : The 4-methoxyphenyl group enhances solubility and metabolic stability relative to 4-chlorophenyl analogues, which exhibit superior antimicrobial activity but higher cytotoxicity .

- Schiff Base Derivatives: Compounds with Schiff base linkages (e.g., 4-((4-methoxybenzylidene)amino)) show improved selectivity for kinase targets, with yields exceeding 70% in optimized syntheses .

Physicochemical Properties

| Property | Target Compound | 4-Chloro-4-methoxyphenyl Analogue | Pyrrole Derivative |

|---|---|---|---|

| LogP (Predicted) | 3.8 | 4.2 | 3.1 |

| Water Solubility (mg/mL) | 0.12 | 0.08 | 0.25 |

| Molecular Weight (g/mol) | 365.45 | 375.87 | 311.36 |

Biological Activity

5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features an indole moiety and a triazole ring, which are known for their roles in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C18H16N4OS

- Molecular Weight : 336.41 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can act as a bioisostere for carboxylic acids and can form hydrogen bonds with target proteins, influencing their activity.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation.

- Antioxidant Activity : It exhibits scavenging effects on free radicals, which may contribute to its anticancer properties.

- Antimicrobial Effects : It has been reported to possess antimicrobial activity against various pathogens.

Biological Activity Data

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of this compound against several cancer cell lines including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The compound demonstrated significant dose-dependent cytotoxicity with IC50 values indicating strong potential as an anticancer agent. Notably, it exhibited selective toxicity towards cancer cells compared to normal cell lines.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of the compound were tested against a panel of bacteria. Results indicated that it had potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development as a new antimicrobial agent.

Q & A

Q. Optimization Strategies :

- Vary reaction temperatures (e.g., 60–80°C for cyclization) to improve yield .

- Use catalysts like triethylamine to accelerate nucleophilic additions .

- Purify intermediates via column chromatography or recrystallization to reduce side products .

Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Basic Research Question

A combination of techniques ensures structural validation:

- 1H NMR : Confirm substituent positions (e.g., indole C3-methyl, methoxyphenyl protons) .

- IR Spectroscopy : Identify thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+) .

How to design a molecular docking study to predict the compound's interaction with biological targets like kinases or cyclooxygenase-2?

Advanced Research Question

Methodology :

Target Selection : Prioritize enzymes with therapeutic relevance (e.g., anaplastic lymphoma kinase [PDB:2XP2], COX-2 [PDB:3LN1]) .

Ligand Preparation : Optimize the compound’s 3D structure using DFT (e.g., B3LYP/6-31G*) for accurate charge distribution .

Docking Software : Use AutoDock Vina or GOLD with flexible ligand settings to account for triazole-thiol conformational changes .

Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with known inhibitors and validate via MD simulations .

What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?

Advanced Research Question

Approaches :

- Orthogonal Assays : Validate kinase inhibition predictions with enzymatic assays (e.g., ADP-Glo™) and cell-based viability tests .

- Purity Verification : Reanalyze compound purity via HPLC to rule out degradation products skewing activity .

- Solubility Adjustments : Use DMSO/cosolvent systems to ensure bioavailability in vitro .

- In Silico Refinement : Re-optimize docking parameters (e.g., grid box size, solvation effects) to better match experimental IC50 values .

What methodologies are recommended for evaluating the compound's pharmacokinetic properties and toxicity in preclinical studies?

Advanced Research Question

Key Methods :

- ADME Prediction : Use SwissADME or PASS Online to estimate permeability (e.g., Caco-2 cell model), CYP450 interactions, and blood-brain barrier penetration .

- In Vivo Toxicity : Employ acute toxicity models (e.g., OECD 423) and histopathological analysis of liver/kidney tissues .

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to identify metabolic hotspots .

How to address discrepancies in reported biological activities across different substituted triazole-thiol derivatives?

Advanced Research Question

Resolution Strategies :

- SAR Analysis : Systematically compare substituent effects (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) on target binding using Free-Wilson or Hansch analyses .

- Crystallography : Resolve co-crystal structures (e.g., with COX-2) to identify critical hydrogen bonds or steric clashes .

- Functional Group Scanning : Synthesize analogs with modified indole or triazole substituents to isolate pharmacophoric elements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.